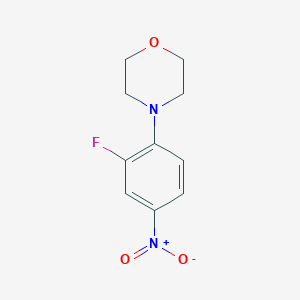

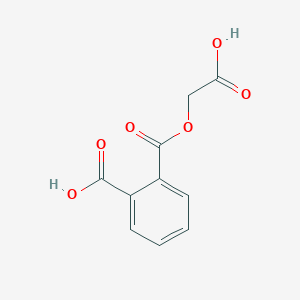

![molecular formula C14H19N3O4 B124067 2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one CAS No. 98159-88-7](/img/structure/B124067.png)

2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

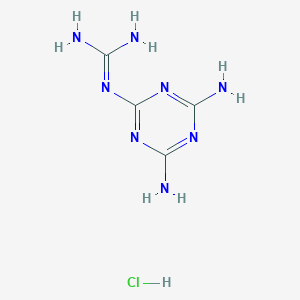

1,2,4-Triazole derivatives are a class of compounds known for their multidirectional biological activity . They have been extensively studied and have shown significant antibacterial activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, but the specific synthesis process for “2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one” is not available in the literature I have access to.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the specific structure of the compound . Without specific information on “2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one”, it’s difficult to provide a detailed analysis of its chemical reactions.Scientific Research Applications

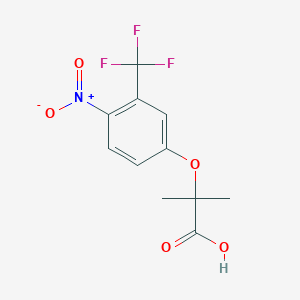

Pharmaceutical Research: Nefazodone Intermediate

This compound is utilized in the synthesis of Nefazodone , an antidepressant that functions as a serotonin antagonist and reuptake inhibitor . The unique structure of the triazolone serves as a building block, contributing to the pharmacological profile of the final therapeutic agent.

Organic Synthesis: Building Block

Due to its reactive triazolone core, the compound acts as a versatile building block in organic synthesis . It can undergo various chemical reactions, providing a pathway to synthesize a wide array of derivatives with potential biological activity.

Chemical Research: Solubility Studies

The solubility of this compound in various solvents like acetone, alcohols, and chloroform can be studied to understand its physicochemical properties . This information is crucial for developing appropriate formulations for different applications.

Mechanism of Action

1,2,4-Triazole derivatives have been found to exhibit antimicrobial activity, and it’s suggested that they work by inhibiting the cytochrome P-450-dependent 14α-demethylation of lanosterol, leading to depletion of ergosterol and accumulation of sterol precursors . This results in the formation of a plasma membrane with altered structure and function .

properties

IUPAC Name |

3-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-11(21-10-19-2)13-15-16-14(18)17(13)8-9-20-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAXZLOYLPARC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=O)N1CCOC2=CC=CC=C2)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547447 |

Source

|

| Record name | 5-[1-(Methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |

CAS RN |

98159-88-7 |

Source

|

| Record name | 5-[1-(Methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)